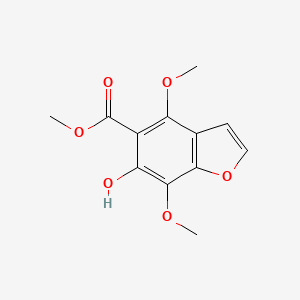

Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate

Description

Properties

CAS No. |

87145-72-0 |

|---|---|

Molecular Formula |

C12H12O6 |

Molecular Weight |

252.22 g/mol |

IUPAC Name |

methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate |

InChI |

InChI=1S/C12H12O6/c1-15-9-6-4-5-18-10(6)11(16-2)8(13)7(9)12(14)17-3/h4-5,13H,1-3H3 |

InChI Key |

XOYRAPNNRYHLON-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with a suitably substituted benzaldehyde or phenol derivative, such as 2,4-dimethoxy-6-hydroxybenzaldehyde, which provides the methoxy and hydroxy groups in the correct positions on the aromatic ring.

Formation of Benzofuran Core

A common approach involves the reaction of the substituted benzaldehyde with ethyl bromoacetate in the presence of a base such as anhydrous potassium carbonate in dry acetone under reflux conditions for 24 hours. This step forms ethyl 5,7-dimethoxybenzofuran-3-carboxylate via intramolecular cyclization and nucleophilic substitution, establishing the benzofuran skeleton with ester functionality (similar to procedures reported for related benzofuran derivatives).

Conversion to Methyl Ester

The ethyl ester intermediate can be converted to the methyl ester by transesterification or direct esterification methods. For example, treatment with diazomethane or methyl iodide in the presence of a base (e.g., potassium carbonate) under reflux conditions in acetone can yield the methyl ester derivative. This step is critical to obtain the methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate with high purity.

Introduction of Hydroxy and Methoxy Groups

Methoxy groups at positions 4 and 7 are typically introduced via methylation of hydroxy precursors using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The hydroxy group at position 6 is usually retained from the starting material or introduced by selective demethylation or hydroxylation reactions.

Cyclization and Functional Group Transformations

Advanced synthetic steps may involve:

- Dieckmann cyclization under basic conditions (e.g., potassium tert-butoxide in tetrahydrofuran) to form the benzofuran ring system.

- Baeyer-Villiger oxidation using m-chloroperbenzoic acid to modify ring substituents.

- Grignard reagent addition to convert esters to ketones or other derivatives, which can be further transformed into the target compound.

Purification

Purification is typically achieved by silica gel chromatography using mixtures of ethyl acetate and trichloromethane (chloroform) as eluents. Recrystallization from ethanol or other suitable solvents ensures high purity of the final product.

Summary Table of Key Preparation Steps

Research Findings and Optimization

- The use of green chemistry principles, such as solvent selection and reaction conditions, can optimize yield and purity while minimizing environmental impact.

- Multi-step synthesis requires careful control of reaction times and temperatures to avoid decomposition of sensitive benzofuran and ester groups.

- Methylation steps must be controlled to prevent over-alkylation or side reactions.

- Chromatographic purification is essential to separate closely related benzofuran derivatives and ensure product homogeneity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .

Scientific Research Applications

Research has indicated that methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate exhibits several biological properties, including:

- Antioxidant Activity: The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is essential in developing nutraceuticals aimed at preventing oxidative damage.

- Antimicrobial Properties: Studies have demonstrated its effectiveness against various fungal and bacterial strains. For instance, derivatives of this compound have been synthesized and tested for their antimicrobial activity, showing promising results against yeast and fungal infections .

Applications in Medicinal Chemistry

- Anticancer Research:

- Neuroprotective Effects:

Agricultural Applications

This compound has also been investigated for agricultural uses:

- Pesticide Development: The compound's antimicrobial properties suggest potential as a natural pesticide. Research into its efficacy against plant pathogens could lead to the development of safer agricultural practices that reduce reliance on synthetic chemicals .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate to key benzofuran derivatives reported in the literature, focusing on structural features, synthesis, and biological activities.

Structural and Functional Group Comparisons

Table 1: Substituent Patterns and Molecular Properties

Key Observations:

- Substituent Diversity : Unlike halogenated analogs (e.g., Compound III), this compound lacks halogens but incorporates multiple methoxy groups, enhancing its solubility in polar solvents compared to brominated derivatives .

- Ring Systems : The target compound’s simple benzofuran scaffold contrasts with the spirocyclic architecture of Compound 4a, which integrates a fused thiophene ring. Spiro systems often exhibit distinct conformational rigidity and bioactivity profiles .

- Functional Group Impact : The hydroxyl and methoxy groups in the target compound may facilitate hydrogen bonding with biological targets, akin to Isololiolide’s hydroxyl group, which contributes to its reported bioactivity .

Table 2: Reported Bioactivities of Comparable Compounds

Analysis:

- The target compound’s methoxy and hydroxyl groups suggest possible antioxidant or enzyme-inhibitory properties, analogous to lignans like (+)-Medioresinol, which exhibit neuroprotective effects .

- Isololiolide’s anticancer activity highlights the benzofuran scaffold’s relevance in oncology, though substituent differences (e.g., lactone vs. ester) may modulate efficacy .

- Halogenated derivatives (e.g., III) prioritize electrophilic reactivity, whereas the target compound’s polar groups may favor interactions with hydrophilic biological targets .

Biological Activity

Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 264.23 g/mol. The compound features a benzofuran core with hydroxyl and methoxy substituents that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 264.23 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity . In a study evaluating various monomeric alkaloids, this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 18 mm to 24 mm against different strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties . It has been shown to exert cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). In vitro studies reported IC50 values indicating potent activity against these cell lines, suggesting its potential as a lead compound in cancer therapy .

The mechanisms by which this compound exerts its biological effects involve several pathways:

- Enzyme Inhibition : The compound has been identified as a selective inhibitor of cytochrome P450 enzymes, particularly CYP1B1 and CYP1A1, which are involved in drug metabolism and the activation of pro-carcinogens .

- Cell Cycle Arrest : Studies have indicated that treatment with this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through the modulation of signaling pathways associated with cell proliferation and survival .

- Oxidative Stress Modulation : The presence of hydroxyl groups in its structure may enhance its ability to scavenge free radicals, contributing to its antioxidant properties and potential protective effects against oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that it effectively inhibited bacterial growth, suggesting its potential application as an antimicrobial agent in clinical settings .

- Anticancer Research : In a comparative study involving multiple derivatives of benzofuran compounds, this compound exhibited superior cytotoxicity against MCF-7 cells compared to other tested compounds, reinforcing its candidacy for further development as an anticancer drug .

Q & A

Basic: What are the established synthetic routes for Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step protocols starting with functionalized benzofuran precursors. For example, chalcone derivatives can react with 2-cyanoacetamide or 2-cyanothioacetamide in ethanol under piperidine catalysis to form pyridine-fused benzofuran derivatives . Key conditions include:

- Refluxing in ethanol for 12–15 hours.

- Use of sodium hydroxide or piperidine as catalysts.

- Purification via column chromatography with ethyl acetate/hexane gradients.

Yield optimization requires strict control of stoichiometry (e.g., aryl acid excess in esterification) and inert atmospheres to prevent oxidation of sensitive methoxy/hydroxy groups .

Basic: How is the compound structurally characterized, and what analytical techniques resolve ambiguities in substitution patterns?

Structural elucidation employs:

- NMR spectroscopy : H and C NMR to confirm methoxy ( ~3.8–4.0 ppm), hydroxy ( ~5.5 ppm), and ester carbonyl ( ~165–170 ppm) groups.

- X-ray crystallography : Resolves stereochemical ambiguities, particularly in dihydrobenzofuran derivatives, by confirming bond angles and torsion angles .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., exact mass 262.0388 for related benzofuran esters) and fragmentation patterns .

Advanced: What contradictions exist in reported biological activities of this compound, and how can experimental design address them?

Discrepancies in cytotoxicity or antioxidant activity may arise from:

- Sample purity : Impurities from incomplete synthesis (e.g., residual chalcone intermediates) can skew bioassay results. Purity must be verified via HPLC (>95%) with C18 columns and acetonitrile/water gradients .

- Assay variability : Standardize protocols (e.g., DPPH vs. ABTS for antioxidants) and include positive controls (e.g., ascorbic acid).

- Solvent effects : Biological activity in polar vs. nonpolar solvents (e.g., DMSO vs. ethanol) should be tested systematically .

Advanced: How do computational studies (e.g., DFT) explain the reactivity of the benzofuran core in nucleophilic/electrophilic reactions?

Density Functional Theory (DFT) calculations reveal:

- Electrophilic sites : The C-5 carbonyl oxygen and C-6 hydroxy group exhibit high electron density, making them prone to electrophilic substitution.

- Nucleophilic reactivity : The methoxy groups at C-4 and C-7 stabilize the aromatic system via resonance, reducing nucleophilic attack susceptibility.

- Solvent effects : Polar solvents (e.g., ethanol) stabilize transition states in esterification, lowering activation barriers .

Advanced: What challenges arise in chromatographic separation of this compound from structurally similar derivatives?

Co-elution issues occur due to:

- Similar polarity : Close analogs (e.g., ethyl vs. methyl esters) require fine-tuned HPLC gradients. For example, a 70:30 acetonitrile/water ratio resolves methyl and ethyl esters within 15 minutes .

- Isomeric interference : Diastereomers (e.g., tetrahydrobenzofuran derivatives) are separable using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

Advanced: How does the compound interact with biological macromolecules (e.g., enzymes), and what in silico methods validate these interactions?

Molecular docking studies (e.g., AutoDock Vina) predict binding to:

- Cytochrome P450 enzymes : The methoxy groups form hydrogen bonds with active-site residues (e.g., Arg-125 in CYP3A4).

- Kinases : The benzofuran core occupies hydrophobic pockets, while the ester group interacts with catalytic lysines.

Validation requires mutagenesis assays (e.g., Ala-scanning) to confirm critical binding residues .

Methodological: What strategies mitigate degradation of the hydroxy and methoxy groups during long-term storage?

- Temperature control : Store at –20°C in amber vials to prevent photodegradation.

- Inert atmosphere : Argon purging minimizes oxidation of the hydroxy group.

- Lyophilization : Freeze-drying in the presence of trehalose (1:1 w/w) preserves stability for >12 months .

Methodological: How are GC-MS parameters optimized to distinguish this compound from co-eluting metabolites?

- Derivatization : Silylation (e.g., BSTFA) enhances volatility of hydroxy groups.

- Ionization : Electron Impact (EI) at 70 eV produces characteristic fragments (e.g., m/z 262 for the molecular ion).

- Column selection : DB-5MS (30 m × 0.25 mm) with a 0.25 µm film thickness achieves baseline separation from tetrahydrobenzofuranones .

Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Signals/Observations | Reference |

|---|---|---|

| H NMR (CDCl₃) | 3.85 ppm (s, 3H, OCH₃), 6.45 ppm (s, 1H, Ar-H) | |

| HRMS (ESI+) | [M+H]⁺ m/z 278.0924 (calc. 278.0921) | |

| IR (KBr) | 1720 cm⁻¹ (C=O stretch), 3400 cm⁻¹ (–OH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.